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Cat. No.: B013787 Get Quote

Technical Support Center: Enzymatic Reaction
Termination
This guide provides detailed procedures, frequently asked questions, and troubleshooting

advice for effectively stopping enzymatic reactions using a stop solution.

Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a stop solution in an enzyme assay?

A stop solution is a reagent used to abruptly terminate an enzymatic reaction at a specific time

point.[1][2] This is crucial for "stop time" assays, where the reaction is allowed to proceed for a

predetermined duration before measurement.[1] By halting the reaction, the stop solution

stabilizes the amount of product formed, allowing for accurate and reproducible measurements

of enzyme activity, often across multiple samples simultaneously.[2]

Q2: What are the common methods to stop an enzymatic reaction?

There are several methods to stop enzyme activity, each with a different mechanism:

Drastic pH Change: Introducing a strong acid (e.g., sulfuric acid, trichloroacetic acid) or a

strong base (e.g., sodium hydroxide, sodium carbonate) is a common method.[3][4][5] This
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extreme shift in pH denatures the enzyme, altering its three-dimensional structure and

rendering the active site non-functional.[6]

Heat Inactivation: Rapidly increasing the temperature, for instance, by placing the reaction in

a boiling water bath or a dry heating block (e.g., at 95°C), can denature most enzymes from

non-thermophilic organisms.[3]

Chaotropic Agents: High concentrations of agents like urea or guanidinium chloride disrupt

the enzyme's 3D structure, leading to inactivation.[4]

Organic Solvents: Solvents such as ethanol, methanol, or acetone can precipitate and

denature enzymes.[3][4]

Chelating Agents: If an enzyme requires metal cofactors to function, adding a chelating

agent like EDTA can stop the reaction by sequestering these essential ions.[3][4]

Specific Inhibitors: Using irreversible enzyme inhibitors that covalently bind to the active site

can permanently inactivate the enzyme.[4][7]

Rapid Cooling: Drastically lowering the temperature by placing samples on ice or freezing

them can significantly slow down or stop most enzymatic reactions.[3]

Q3: How do I select the most appropriate stop solution for my experiment?

The choice of stop solution depends on several factors:

The Enzyme: The stability of your specific enzyme to heat, pH, or solvents will dictate the

most effective method.

The Substrate and Product: The stop solution should not interfere with the substrate or the

product. For example, if your detection method is absorbance-based, a pH change that

alters the spectral properties of your product would be unsuitable.[3]

Downstream Analysis: The chosen method must be compatible with your detection method

(e.g., spectrophotometry, HPLC, mass spectrometry).[4] For instance, high salt

concentrations or organic solvents might interfere with subsequent analytical steps.
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Safety and Handling: Some stop solutions, like strong acids, require careful handling and

proper personal protective equipment.[8]

Q4: When is the optimal time to add the stop solution in an ELISA?

For colorimetric assays like ELISA that use a TMB substrate, the stop solution is added once

sufficient color has developed but before the highest standard point becomes saturated.[9] The

reaction progress can be monitored by reading the absorbance at 605 nm before adding the

stop solution.[9] A common practice is to incubate for a set time (e.g., 15 minutes) and then add

the stop solution.[9] For optimal results, you can perform a kinetic run, measuring the plate

every few minutes to determine the ideal incubation time for the best signal-to-noise ratio.[9]

Experimental Protocols
General Protocol for a Stopped Enzyme Assay
(Spectrophotometric)
This protocol outlines the basic steps for a stop time assay where product formation is

measured by absorbance.

Reagent Preparation: Prepare all necessary buffers, substrate solutions, and enzyme

dilutions. It is often recommended to keep enzyme solutions on ice to limit degradation.[10]

[11]

Temperature Equilibration: Bring the assay mixture (buffer, substrate, cofactors) to the

desired reaction temperature (e.g., 37°C) in the reaction vessel (e.g., microplate well or

tube).[10][11]

Initiate Reaction: Add the enzyme to the assay mixture to start the reaction. Mix thoroughly

but gently.[10]

Incubation: Incubate the reaction for a precise, predetermined amount of time (e.g., 10

minutes).[11] Ensure this incubation time falls within the linear range of the reaction.[1][10]

Stop Reaction: At the end of the incubation period, add the chosen stop solution to each

reaction. Mix immediately and thoroughly to ensure the enzyme is inactivated instantly and

uniformly.[1] For example, add 100 µl of stop reagent to a 200 µl reaction.[1]
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Read Signal: Measure the absorbance of the product at the appropriate wavelength using a

spectrophotometer or plate reader.[10][11] Include appropriate controls, such as a "no

enzyme" control.[1]

Data Presentation
Table 1: Common Stop Solutions and Their Mechanisms

Stop Solution
Class

Examples
Mechanism of
Action

Common Assays

Strong Acids

Sulfuric Acid (H₂SO₄),

Trichloroacetic Acid

(TCA)

Denatures the

enzyme by causing a

drastic drop in pH.[3]

[4]

ELISA (with TMB

substrate), general

enzyme assays.[2][11]

Strong Bases

Sodium Carbonate

(Na₂CO₃), Sodium

Hydroxide (NaOH)

Denatures the

enzyme by causing a

drastic increase in pH.

[1][3][4]

Assays where an

acidic stop solution

would interfere.

Chelating Agents EDTA

Sequesters metal ion

cofactors essential for

enzyme activity.[4]

Assays with

metalloenzymes.

Detergents
Sodium Dodecyl

Sulfate (SDS)

Disrupts the non-

covalent bonds that

maintain the enzyme's

3D structure.[4]

General enzyme

assays.

Chaotropic Agents
Urea, Guanidinium

Chloride

Disrupts the hydrogen

bond network, leading

to protein unfolding

and denaturation.[4]

General enzyme

assays.

Table 2: Example Stop Solution Recipes
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Assay Type Stop Solution Recipe

ELISA (TMB Substrate) 2N Sulfuric Acid (H₂SO₄)

Carefully add 106 mL of 95-

98% sulfuric acid to ~800 mL

of deionized water, then bring

the final volume to 1000 mL.

Note: Always add acid to

water.[8]

General Enzyme Assay
1 M Sodium Carbonate

(Na₂CO₃)

Dissolve 10.6 g of sodium

carbonate in deionized water

to a final volume of 100 mL.[1]

General Enzyme Assay
5% (w/v) Trichloroacetic Acid

(TCA)

Dissolve 5 g of trichloroacetic

acid in deionized water to a

final volume of 100 mL.[11]

Nicking Endonuclease Assay EDTA/Glycerol Stop Solution

50% glycerol, 50 mM EDTA

(pH 8.0), 0.05% bromophenol

blue.[12]

Troubleshooting Guide

Problem Encountered

Reaction continues after adding stop solution Stop solution interferes with reading Inconsistent / Non-linear rates Unexpected color change (e.g., green in ELISA)

Insufficient mixing

Possible Cause

Incorrect stop solution concentration

Possible Cause

Degraded stop solution

Possible Cause

Stop solution absorbs at measurement wavelength

Possible Cause

Stop solution causes precipitation

Possible Cause

Substrate depletion

Possible Cause

Inconsistent timing of stop solution addition

Possible Cause

Uneven temperature across plate

Possible Cause

Incomplete mixing of reagents in well

Possible Cause

Vortex or mix plate immediately after addition.

Solution

Verify calculations and prepare fresh solution.

Solution

Prepare fresh stop solution.

Solution

Choose a different stop solution or change wavelength.

Solution

Centrifuge sample before reading supernatant.
Change stop solution.

Solution

Use substrate concentration well above Km.
Reduce incubation time or enzyme concentration.

Solution

Use a multichannel pipette for simultaneous addition.

Solution

Ensure proper incubation and avoid plate stacking.

Solution

Gently tap the plate to ensure thorough mixing.

Solution
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Caption: Troubleshooting decision tree for common issues.

Experimental Workflow Visualization
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3. Initiate Reaction
(Add Enzyme)

4. Incubate
(Precise Time & Temp)

5. Terminate Reaction
(Add Stop Solution)

6. Measure Signal
(e.g., Absorbance)

7. Analyze Data

Click to download full resolution via product page

Caption: Standard workflow for a stopped enzyme assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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